molecular formula C5H3BrIN B107189 2-Bromo-5-iodopyridine CAS No. 73290-22-9

2-Bromo-5-iodopyridine

Número de catálogo: B107189
Número CAS: 73290-22-9
Peso molecular: 283.89 g/mol
Clave InChI: LLKRSJVPTKFSLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-iodopyridine (CAS: 73290-22-9, molecular weight: 283.89 g/mol) is a dihalogenated pyridine derivative featuring bromine and iodine substituents at the C-2 and C-5 positions, respectively . Its electronic and steric properties make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) and catalytic amination processes . The C–I bond at C-5 is more reactive than the C–Br bond at C-2, enabling selective functionalization at the C-5 position under controlled conditions .

Métodos De Preparación

Copper-Catalyzed Iodination of 2-Bromopyridine-5-Boronic Acid

Reaction Mechanism and Conditions

This method employs 2-bromopyridine-5-boronic acid as the precursor, reacting with perfluoroisopropyl iodide ((CF₃)₂CFI) in the presence of copper powder and hydroquinone in dimethylformamide (DMF) at 20°C for 24 hours . The boronic acid group at position 5 is replaced by iodine via a copper-mediated coupling reaction, yielding this compound with 79% efficiency .

Key Steps:

  • Reactant Preparation :

    • 2-Bromopyridine-5-boronic acid (0.4 mmol), copper powder (0.08 mmol), and (CF₃)₂CFI (0.6 mmol) are dissolved in DMF.

    • Hydroquinone acts as a stabilizing agent to prevent oxidative side reactions.

  • Reaction Workup :

    • After 24 hours, the mixture is diluted with water and extracted with ethyl acetate.

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate, 20:1) isolates the product .

Optimization Insights:

  • Temperature Sensitivity : Elevated temperatures (>30°C) promote deboronation side products, reducing yield.

  • Catalyst Loading : Copper powder at 20 mol% relative to the boronic acid ensures complete conversion .

Halogen Exchange on 2,5-Dibromopyridine

Proposed Pathway:

  • Grignard Intermediate Formation :

    • 2,5-Dibromopyridine reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 10–15°C, generating a magnesium-bromide intermediate .

  • Iodine Quenching :

    • Introducing sodium iodide (NaI) or hydroiodic acid (HI) substitutes the bromine at position 5, yielding this compound.

Critical Parameters:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance iodine nucleophilicity.

  • Catalyst System : Copper(I) iodide (CuI) at 5–10 mol% accelerates the exchange .

Comparative Analysis of Methods

Parameter Boronic Acid Route Halogen Exchange
Starting Material2-Bromopyridine-5-boronic acid2,5-Dibromopyridine
CatalystCopper powderCuI
Temperature20°C10–20°C
Yield79%~80% (estimated)
Purity>95%>98.5%
ScalabilityLab-scale demonstratedIndustrial applicability

Análisis De Reacciones Químicas

Tipos de reacciones

(R)-(-)-2-metoxi-11-hidroxiaporfina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo en la posición 11 puede producir una cetona, mientras que la reducción del grupo metoxi en la posición 2 puede producir un compuesto dihidroxilado .

Aplicaciones Científicas De Investigación

Selective C–N Bond Formation

A significant application of 2-Bromo-5-iodopyridine is in the copper-catalyzed selective amination at the C-5 position. This reaction is particularly noteworthy due to the electron-withdrawing effects of the bromine and iodine substituents that enhance reactivity.

Key Findings from Research:

  • The compound demonstrates high yields when reacted with various amines, heterocycles, and amides.
EntryAmination ReactionYield (%)
1Primary amines72%
2Aliphatic cyclic amines86%
3Heterocycles84%

This methodology allows for the synthesis of complex structures such as imidazopyridines and pyridopyrimidines under mild conditions, reducing the need for expensive reagents and minimizing waste .

Drug Synthesis

This compound serves as a crucial intermediate in synthesizing various bioactive compounds, particularly those targeting the β3-adrenergic receptor , which plays a role in metabolic regulation and obesity treatment.

Synthetic Route Example:
The compound can be utilized as a starting material in multi-step reactions involving:

  • Reaction with para-substituted phenols.
  • Cyanation followed by further modifications to yield specific agonists.

This versatility underscores its importance in developing pharmacologically relevant molecules .

Case Study 1: Copper-Catalyzed Amination

A systematic study demonstrated that using copper catalysts with this compound allowed for selective amination at the C-5 position, yielding products with excellent chemoselectivity. The research highlighted the efficiency of this method across various substrates, showcasing its potential for wide-ranging applications in organic synthesis .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that derivatives synthesized from this compound can influence biochemical pathways related to neurological disorders and metabolic regulation. For instance, compounds derived from this intermediate have shown promise in modulating metabolic processes, demonstrating potential therapeutic effects .

Mecanismo De Acción

El mecanismo de acción de (R)-(-)-2-metoxi-11-hidroxiaporfina implica su interacción con varios objetivos moleculares y vías. Se sabe que actúa como un agonista del receptor de dopamina, lo que significa que puede unirse y activar los receptores de dopamina en el cerebro. Esta activación puede conducir a un aumento de la señalización de dopamina, lo que es beneficioso en el tratamiento de la enfermedad de Parkinson y otros trastornos neurológicos .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The reactivity and applications of 2-bromo-5-iodopyridine are best understood in comparison to other dihalopyridines (Table 1).

Table 1: Key Properties of 2,5-Dihalopyridines

Compound Halogens (Positions) Molecular Weight (g/mol) Reactivity Profile Key Applications
This compound Br (C2), I (C5) 283.89 Selective C–I bond activation Catalytic amination, cross-coupling
5-Bromo-2-iodopyridine I (C2), Br (C5) 283.89 Non-selective amination Limited due to competing reactivity
2-Chloro-5-iodopyridine Cl (C2), I (C5) 239.44 Higher yields in Cu-catalyzed amination Pharmaceutical intermediates
2,5-Dibromopyridine Br (C2, C5) 236.88 Exclusive C2 amination (Ullmann conditions) Polymer synthesis, ligand design
2,5-Diiodopyridine I (C2, C5) 330.89 Dual halogen bonding in coordination Metal-organic frameworks (MOFs)

Key Observations :

  • Halogen Position: Reactivity depends on halogen placement. For example, this compound favors C–I bond activation, whereas its isomer 5-bromo-2-iodopyridine exhibits non-selective behavior due to steric and electronic mismatches .
  • Halogen Type : Chlorine at C2 (2-chloro-5-iodopyridine) enhances amination yields (44–63%) compared to bromine analogs (31–50%) under CuI/L1 catalysis, likely due to reduced steric hindrance .
  • Dihalide Systems : 2,5-Dibromopyridine exclusively undergoes C2 amination under Ullmann conditions, while this compound reverses this selectivity under optimized copper catalysis .

Reactivity in Catalytic Amination

This compound demonstrates superior chemoselectivity in Cu-catalyzed amination compared to analogs:

  • Selectivity: The C–I bond at C5 reacts preferentially with amines, amides, and heterocycles, achieving yields of 46–74% without protecting groups .
  • By-Product Formation : this compound produces fewer by-products than 2-chloro-5-iodopyridine, where competing C–Cl bond activation can occur .

Contradictory Evidence :

  • reports non-selective amination for this compound using adamantane-containing amines , while highlights high selectivity with aliphatic amines . This discrepancy underscores the influence of substrate steric bulk and reaction conditions.

Coordination Chemistry and Halogen Bonding

In Cu(I)-based coordination polymers:

  • This compound : Only the C5–I participates in halogen bonding, forming 1-D polymers. This contrasts with 2,5-diiodopyridine, where both C2–I and C5–I engage in Cu interactions .
  • 2,5-Dibromopyridine : Lacks significant halogen bonding due to weaker Br···Cu interactions, limiting its utility in MOF design .

Industrial and Pharmaceutical Relevance

  • Scalability: this compound is used in gram-scale Heck reactions (53% yield) for C-nucleoside synthesis , outperforming 2-amino-5-bromo-3-iodopyridine, which requires complex purification .
  • Drug Intermediates: Unlike 2-amino-5-bromo-3-iodopyridine (used in tyrosine kinase inhibitors), this compound serves as a precursor for antitubercular agents and luminophores .

Actividad Biológica

2-Bromo-5-iodopyridine (CAS No. 73290-22-9) is an important chemical compound utilized in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound is characterized by its molecular formula C5H3BrINC_5H_3BrIN and a molecular weight of 283.89 g/mol. Key physical properties include:

  • Melting Point : 121-123 °C
  • Boiling Point : 278.6 °C
  • Density : 2.3 g/cm³
  • Flash Point : 122.3 °C

These properties contribute to its stability and reactivity in various chemical reactions, particularly in the formation of C-N bonds.

The biological activity of this compound is primarily mediated through its ability to participate in Suzuki coupling reactions and selective amination processes. The presence of bromine and iodine substituents on the pyridine ring enhances its reactivity, particularly at the C-5 position.

Key Mechanisms:

  • Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts, leading to the formation of biaryl compounds.
  • Selective Amination : The compound undergoes copper-catalyzed amination at the C-5 position, which is more reactive due to the electron-withdrawing effects of the halogens. This selectivity allows for efficient synthesis of various derivatives with potential pharmacological activities .

Applications in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of several biologically active compounds:

  • β3-Adrenergic Receptor Agonists : It is utilized as a starting material for synthesizing compounds that can modulate metabolic processes, particularly in obesity treatment.
ApplicationDescription
β3-Adrenergic Receptor AgonistsUsed as a precursor in multi-step syntheses involving para-substituted phenols and cyanation reactions.
Anticancer AgentsModifications lead to compounds with potential anticancer properties through targeted action on specific cellular pathways .

Study on Selective C-N Bond Formation

A significant study demonstrated that this compound could achieve high yields in selective C-N bond formation under mild conditions. The study highlighted that amination at the C-5 position was favored due to the reactivity imparted by the iodine substituent .

EntryAmination ReactionYield (%)
1Primary amines72%
2Aliphatic cyclic amines86%
3Heterocycles84%

This systematic approach not only showcased the compound's utility but also provided insights into optimizing reaction conditions for enhanced yields.

Investigation into Biochemical Pathways

Research has indicated that derivatives synthesized from this compound can influence various biochemical pathways, potentially leading to therapeutic effects in neurological disorders and metabolic regulation .

Q & A

Q. Basic: What are the key safety protocols for handling 2-bromo-5-iodopyridine in laboratory settings?

Methodological Answer:
this compound is classified under GHS as causing acute toxicity (Category 4), skin irritation (Category 2), severe eye damage (Category 1), and organ toxicity (Category 3). Researchers must:

  • Use fume hoods to avoid inhalation of dust or vapors.
  • Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
  • Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers).
  • In case of spills, use dry absorbents (e.g., vermiculite) and avoid generating dust. Always consult the Safety Data Sheet (SDS) for emergency procedures .

Q. Basic: What synthetic routes are used to prepare this compound?

Methodological Answer:
The compound is synthesized via Pd-catalyzed cross-coupling reactions . For example:

  • Sonogashira coupling between terminal alkynes and halogenated pyridines (e.g., this compound as a key intermediate) in the presence of [Pd(PPh₃)₄] and CuI .
  • Sequential stannylation and Stille coupling to construct bipyridine derivatives, with Bu₃Sn–SnBu₃ as a tin reagent .
  • Alternative methods include halogen exchange reactions under controlled conditions to introduce bromine/iodine at specific positions.

Q. Advanced: How can Pd-catalyzed cross-coupling reactions with this compound be optimized for regioselectivity?

Methodological Answer:
Regioselectivity depends on:

  • Catalyst selection : Pd(PPh₃)₄ favors coupling at iodine due to its lower bond dissociation energy compared to bromine .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for iodine substitution.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation.
  • Ligand design : Bulky ligands (e.g., XPhos) improve selectivity by sterically directing coupling to the iodine site. Validate outcomes via HPLC or GC-MS to quantify product ratios .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Br/I at C2/C5).
  • Mass spectrometry (EI-MS or HRMS) : Verify molecular ion peaks (m/z 283.89) and isotopic patterns from Br/I .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry.
  • Elemental analysis : Quantify Br and I content to assess purity .

Q. Advanced: How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing nature of Br and I substituents activates the pyridine ring for nucleophilic attack. Key considerations:

  • Iodine’s polarizability makes C5 more reactive toward soft nucleophiles (e.g., thiols) compared to bromine at C2.
  • Steric effects : Bulkier nucleophiles may preferentially attack the less hindered C5 position.
  • Solvent effects : Protic solvents stabilize transition states via hydrogen bonding, accelerating substitution at iodine. Monitor reaction progress using TLC with UV visualization .

Q. Basic: How should this compound be purified post-synthesis?

Methodological Answer:

  • Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate halogenated byproducts.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product.
  • Sublimation : For high-purity requirements, sublimate under reduced pressure (40–60°C) .

Q. Advanced: How can researchers resolve discrepancies in reported yields for reactions involving this compound?

Methodological Answer:
Contradictory yields may arise from:

  • Catalyst degradation : Pd catalysts lose activity if stored improperly; use fresh batches.
  • Moisture sensitivity : Halogenated pyridines hydrolyze in humid conditions; employ anhydrous solvents.
  • Reaction monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and optimize reaction times.
  • Reproducibility : Standardize protocols (e.g., degassing solvents, inert atmosphere) and report detailed conditions (e.g., stirring rate, exact stoichiometry) .

Q. Advanced: What strategies mitigate side reactions in multi-step syntheses using this compound?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unwanted cross-talk.
  • Low-temperature steps : Minimize decomposition of labile intermediates (e.g., nitro groups).
  • Sequential coupling : Prioritize iodine substitution before bromine to leverage its higher reactivity.
  • In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to remove excess halides .

Q. Basic: How do bromine and iodine substituents affect the solubility of this compound?

Methodological Answer:

  • Polarity : The compound is sparingly soluble in water but dissolves in DCM, THF, or DMF due to halogen-induced dipole interactions.
  • Hydrogen bonding : Limited solubility in alcohols (e.g., methanol) due to weak H-bonding with halogens.
  • Temperature dependence : Solubility increases at elevated temperatures; use sonication for faster dissolution .

Q. Advanced: What computational methods support mechanistic studies of this compound reactions?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions.
  • Molecular docking : Study interactions with catalytic sites in enzyme-mediated syntheses.
  • Kinetic simulations : Use software like COPASI to optimize reaction conditions (e.g., temperature, catalyst loading). Validate predictions with isotope-labeling experiments (e.g., ¹²⁷I vs. ⁷⁹Br isotopes) .

Propiedades

IUPAC Name

2-bromo-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRSJVPTKFSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406189
Record name 2-Bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73290-22-9
Record name 2-Bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodopyridine
Reactant of Route 3
2-Bromo-5-iodopyridine
Reactant of Route 4
2-Bromo-5-iodopyridine
Reactant of Route 5
2-Bromo-5-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-iodopyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.